

# In-Depth Technical Guide: Synthesis of Mercury(II) Acetate from Mercuric Oxide

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## Compound of Interest

Compound Name: *Mercury(II) acetate*

Cat. No.: *B8805730*

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This guide provides a comprehensive overview of the synthesis of **mercury(II) acetate** from mercuric oxide, including detailed experimental protocols, quantitative data, safety information, and process visualizations. **Mercury(II) acetate** is a pivotal reagent in organic synthesis, particularly for oxymercuration reactions and the formation of organomercury compounds.<sup>[1][2]</sup>

## Properties and Specifications

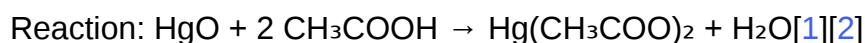
**Mercury(II) acetate**, also known as mercuric acetate, is a white, crystalline solid.<sup>[1]</sup> It is soluble in water and alcohol.<sup>[1][2]</sup> Key quantitative data for the reactants and product are summarized below for easy reference.

Table 1: Physical and Chemical Properties

Property	Mercury(II) Acetate	Mercuric Oxide	Acetic Acid (Glacial)
Formula	$\text{Hg}(\text{CH}_3\text{COO})_2$	$\text{HgO}$	$\text{CH}_3\text{COOH}$
Molar Mass	318.68 g/mol [3]	216.59 g/mol	60.05 g/mol
Appearance	White to off-white crystalline powder[4][5]	Red or yellow powder[6]	Colorless liquid
Melting Point	179-182 °C (decomposes)[1][4]	500 °C (decomposes)	16.6 °C
Solubility (Water)	25 g/100 mL (10 °C); 100 g/100 mL (100 °C)[1]	Poorly soluble	Miscible
Purity (Typical)	≥ 98.0% (Titration)[5]	N/A	≥ 99.7%
CAS Number	1600-27-7[1]	21908-53-2	64-19-7

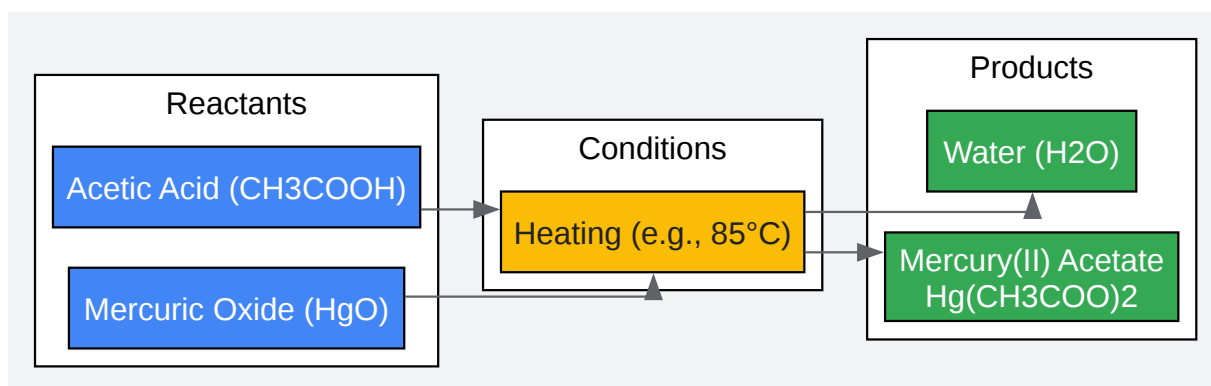
## Synthesis of Mercury(II) Acetate

The synthesis is based on the acid-base reaction between mercuric oxide and acetic acid.[1]



### 2.1. Logical Overview of the Synthesis

The diagram below illustrates the relationship between the core components of the synthesis process.



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Caption: Logical relationship of reactants, conditions, and products.

## 2.2. Detailed Experimental Protocol

This protocol is a synthesis of methodologies found in the literature.<sup>[2][7][8]</sup> It is designed to yield a high-purity product.

Materials:

- Mercuric Oxide ( $\text{HgO}$ ), red or yellow: 10.8 g (0.05 mol)
- Glacial Acetic Acid ( $\text{CH}_3\text{COOH}$ ): ~6.0 mL (0.105 mol, slight excess)<sup>[8]</sup>
- Distilled Water: 20 mL<sup>[8]</sup>
- Ethyl Acetate (for recrystallization)

Equipment:

- 100 mL Beaker
- Magnetic stirrer and stir bar
- Hot plate
- Watch glass

- Vacuum filtration apparatus (Büchner funnel, filter flask)
- Filter paper
- Vacuum chamber with desiccant (e.g., anhydrous calcium chloride)[8]

#### Procedure:

- Preparation: In a chemical fume hood, weigh 10.8 g of mercuric oxide and place it into a 100 mL beaker with a magnetic stir bar.
- Addition of Reagents: Add 20 mL of distilled water to the mercuric oxide.[8] Carefully measure and add 6.0 mL of glacial acetic acid to the beaker, avoiding splashing.[8] A slight excess of acetic acid is used to ensure the complete dissolution of the oxide.[2]
- Reaction: Cover the beaker with a watch glass, place it on a hot plate with magnetic stirring, and gently heat the mixture to approximately 85°C.[8] Continue heating and stirring until the mercuric oxide has completely dissolved, forming a clear solution.
- Hot Filtration (if necessary): If any solid impurities remain (e.g., unreacted starting material or basic mercury sulfates), perform a hot gravity filtration to remove them.[8]
- Crystallization: Transfer the clear, hot solution to a clean beaker. To obtain crystals, the solvent must be evaporated. This can be achieved by placing the beaker in a vacuum chamber with a desiccant.[8] Allow the solution to cool slowly to room temperature, which will promote the formation of larger crystals.
- Isolation: Once crystallization is complete, collect the crystals by vacuum filtration using a Büchner funnel.[9][10]
- Purification (Recrystallization): For higher purity, the crude product can be recrystallized. Dissolve the crystals in a minimum amount of warm ethyl acetate, filter if necessary, and allow the solution to cool slowly to crystallize the pure **mercury(II) acetate**. [7]
- Drying: Wash the filtered crystals with a small amount of ice-cold solvent (water or ethyl acetate) to remove any remaining soluble impurities.[10] Dry the final product to a constant

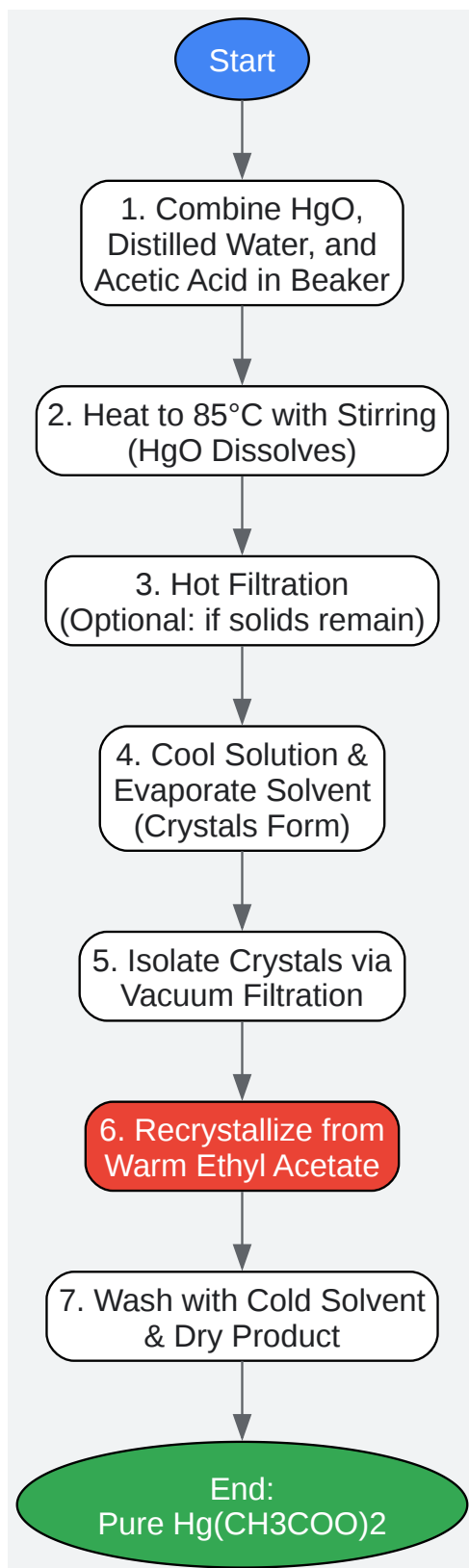
weight. The final yield of **mercury(II) acetate** should be approximately 14.2 grams, which corresponds to a yield of around 89.6%.<sup>[8]</sup>

Table 2: Summary of Experimental Parameters

Parameter	Value / Condition	Rationale / Notes
Reactant Ratio (HgO:AcOH)	~1 : 2.1 (molar)	A slight excess of acetic acid ensures complete reaction. <sup>[2]</sup>
Reaction Temperature	~85°C <sup>[8]</sup>	Facilitates the dissolution of mercuric oxide without decomposing the product.
Purification Method	Filtration, Recrystallization <sup>[7]</sup> <sup>[8]</sup>	Removes insoluble impurities and enhances product purity.
Recrystallization Solvent	Warm Ethyl Acetate <sup>[7]</sup>	Effective for obtaining high-purity crystals.
Expected Yield	~89.6% <sup>[8]</sup>	Based on reported laboratory preparations.

## 2.3. Experimental Workflow Visualization

The following diagram outlines the step-by-step workflow for the synthesis.



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Caption: Step-by-step experimental workflow for synthesis.

## Safety Precautions and Waste Management

**EXTREME HAZARD:** **Mercury(II) acetate** and its precursor, mercuric oxide, are extremely toxic.<sup>[11]</sup> All handling must be performed by trained personnel in a controlled laboratory environment.

### 3.1. Hazard Summary

- **Toxicity:** Fatal if swallowed, inhaled, or in contact with skin.<sup>[12][13]</sup> Mercury compounds are neurotoxic and can cause severe damage to the kidneys and central nervous system.<sup>[2]</sup>
- **Corrosivity:** Can cause severe skin and eye burns.<sup>[12]</sup>
- **Environmental Hazard:** Very toxic to aquatic life with long-lasting effects.<sup>[11]</sup>

Table 3: GHS Hazard Information for **Mercury(II) Acetate**

Hazard Statement	Code	Description
Acute Toxicity (Oral)	H300	Fatal if swallowed. <sup>[1]</sup>
Acute Toxicity (Dermal)	H310	Fatal in contact with skin. <sup>[1]</sup>
Acute Toxicity (Inhalation)	H330	Fatal if inhaled. <sup>[1]</sup>
Specific Target Organ Toxicity	H373	May cause damage to organs through prolonged or repeated exposure. <sup>[1][11]</sup>
Aquatic Hazard	H410	Very toxic to aquatic life with long lasting effects. <sup>[1][11]</sup>

### 3.2. Handling and Personal Protective Equipment (PPE)

- **Engineering Controls:** Always work in a well-ventilated chemical fume hood.<sup>[11][13]</sup> Ensure eyewash stations and safety showers are immediately accessible.<sup>[13]</sup>
- **Personal Protective Equipment (PPE):**
  - **Gloves:** Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).<sup>[4]</sup>

- Eye Protection: Chemical safety goggles or a face shield are mandatory.[\[4\]](#)
- Lab Coat: A lab coat must be worn to prevent skin contact.[\[4\]](#)
- Respiratory Protection: For handling the powder, a respirator with a particulate filter (e.g., P3) is required to prevent inhalation.

### 3.3. First Aid Measures

- Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
- Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[\[4\]](#)
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[\[4\]](#)

### 3.4. Spill and Waste Disposal

- Spills: Cordon off the area. For small spills, use a mercury spill kit with absorbing powder. Do not use a vacuum cleaner, as this will vaporize the mercury.[\[14\]](#)
- Waste Disposal: All mercury-contaminated waste, including glassware, filter paper, and unused product, is considered hazardous waste.[\[15\]](#)
  - Collect all waste in clearly labeled, sealed, and non-degrading containers.[\[15\]](#)[\[16\]](#)
  - Store waste containers in a designated, secure area.
  - Arrange for disposal through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[\[17\]](#)[\[18\]](#) Do not dispose of mercury waste down the drain or in regular trash.[\[13\]](#)



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